molecular formula C16H11N5O4 B3345921 4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide CAS No. 112372-02-8

4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide

Cat. No. B3345921
CAS RN: 112372-02-8
M. Wt: 337.29 g/mol
InChI Key: MSZRQNFBHPXOOL-UHFFFAOYSA-N
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Description

The compound “4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide” is a complex organic molecule. It contains a nitro group (-NO2), a benzamide group, and a 1,2,4-triazine ring, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 1,2,4-triazine ring, followed by the introduction of the phenyl and benzamide groups. The nitro group would likely be introduced in a later step, as nitro groups are typically sensitive to the conditions used in many organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazine ring, the phenyl group, and the benzamide group. The nitro group would likely contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the nitro group, the benzamide group, and the 1,2,4-triazine ring. Each of these groups has distinct reactivity, and the compound’s behavior in chemical reactions would likely be a complex interplay of these different reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group, for example, could contribute to the compound’s reactivity and possibly its acidity .

Future Directions

Further studies would be needed to fully understand the properties and potential applications of this compound. This could include synthetic studies to optimize its preparation, physical and chemical property studies to better understand its behavior, and biological studies to explore potential uses .

properties

IUPAC Name

4-nitro-N-(5-oxo-3-phenyl-4H-1,2,4-triazin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O4/c22-15(11-6-8-12(9-7-11)21(24)25)18-14-16(23)17-13(19-20-14)10-4-2-1-3-5-10/h1-9H,(H,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZRQNFBHPXOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550011
Record name 4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112372-02-8
Record name 4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide
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4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide
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4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide
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4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide
Reactant of Route 5
4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide

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